molecular formula C20H20FN7S B6458205 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 2549040-42-6

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B6458205
CAS No.: 2549040-42-6
M. Wt: 409.5 g/mol
InChI Key: UQKRQMFDXPVPOT-UHFFFAOYSA-N
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Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is a synthetic compound with significant applications in various scientific fields. This compound features a unique structural framework combining pyrazolopyrimidine and piperidine moieties with a thiadiazole group, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine involves multi-step synthetic procedures. One common method includes the construction of the pyrazolopyrimidine core, followed by the introduction of the piperidine and thiadiazole substituents under controlled reaction conditions. Each step requires careful optimization of temperature, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound can be scaled up through continuous flow chemistry processes, which provide better control over reaction parameters and product consistency. Automation and real-time monitoring are crucial to maintaining the efficiency and safety of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes several types of chemical reactions, including:

  • Oxidation: : Typically involving reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : With various electrophiles or nucleophiles under mild conditions.

Common Reagents and Conditions: Reactions involving this compound often use:

  • Oxidizing agents: : For introducing oxygen functionalities or increasing oxidation state.

  • Reducing agents: : For removing oxygen functionalities or reducing double bonds.

  • Catalysts: : Such as palladium or platinum complexes to facilitate reaction rates and selectivity.

Major Products: Depending on the reaction conditions and reagents, major products can include oxidized derivatives, reduced forms, or substituted compounds with enhanced chemical or biological properties.

Scientific Research Applications

Comprehensive Description: This compound is used extensively in scientific research due to its unique structure and functional properties:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : For studying cell signaling pathways and molecular interactions.

  • Medicine: : Investigated for potential therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.

  • Industry: : Employed in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, it can modulate biological pathways and influence cellular functions. Detailed studies using computational modeling and experimental assays help elucidate the exact mechanism of action.

Comparison with Similar Compounds

Highlighting Uniqueness: Compared to other compounds with similar structural features, 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine stands out due to its specific substituent groups and overall molecular configuration. These differences confer distinct chemical reactivity and biological activity, making it valuable for targeted applications.

List of Similar Compounds: Similar compounds include:

  • 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[1,3,4-thiadiazol-2-yl]piperidine

  • 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,2,4-triazole derivatives

  • Various pyrazolopyrimidine derivatives with substituted piperidine or thiadiazole groups

Biological Activity

The compound 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

PropertyValue
Chemical Formula C₁₄H₁₈F N₄S
Molecular Weight 298.38 g/mol
IUPAC Name This compound
CAS Number Not available

Biological Activity Overview

The biological activities of pyrazolo[3,4-d]pyrimidines and their derivatives have been widely studied. This specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated various pyrazolo derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated that modifications at specific positions on the pyrazolo ring can enhance antiproliferative activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases involved in cancer progression. Specifically, they may inhibit cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth .
  • Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Study 1: Synthesis and Antiproliferative Activity

A recent study synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines. The results indicated that certain substitutions significantly enhanced activity:

  • Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia).
  • Findings : Compounds with bulky substituents at the 4-position showed reduced activity compared to smaller substituents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds induce cell death:

  • Key Findings : The study reported that the activation of PARP cleavage and caspase cascades were critical in mediating apoptosis in treated cells .

Properties

IUPAC Name

2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7S/c1-12-23-17-15(10-22-27(17)2)18(24-12)28-9-5-6-13(11-28)19-25-26-20(29-19)14-7-3-4-8-16(14)21/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRQMFDXPVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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